4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride is a chemical compound with the molecular formula . This compound is characterized by a pyridine ring substituted with a chloromethyl group and a phenoxymethyl moiety. It plays a significant role in organic synthesis and has applications in various scientific fields, including chemistry and biology, particularly in the study of biochemical pathways and enzyme interactions .
This compound falls under the category of chloromethylpyridine derivatives. It is primarily synthesized for use as a reagent in organic chemistry and has been studied for its potential applications in medicinal chemistry as an intermediate in pharmaceutical synthesis . The compound is available through chemical suppliers and is often utilized in research settings.
The synthesis of 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride typically involves several key steps:
The reaction can be summarized as follows:
The molecular structure of 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride can be represented using various notations:
C1=CC=NC(=C1)COC2=CC=C(C=C2)CCl.Cl
KXVWPYTVMZOAKI-UHFFFAOYSA-N
The structure features a pyridine ring connected to a phenoxymethyl group, which is further substituted with a chloromethyl group.
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride can participate in several types of chemical reactions:
Relevant data regarding its physical and chemical properties indicate that it maintains stability while exhibiting reactivity typical of chlorinated compounds .
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride has diverse applications across several scientific fields:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1